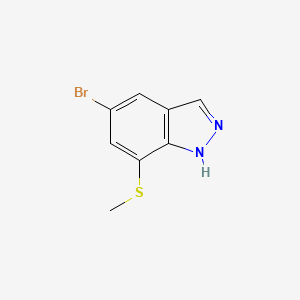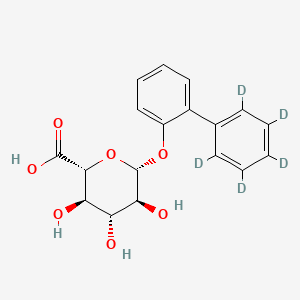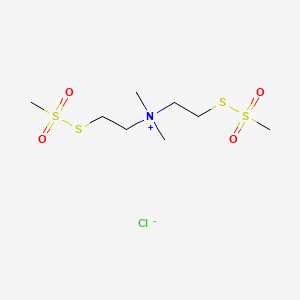
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride is a chemical compound with the molecular formula C8H20ClNO4S4 and a molecular weight of 357.97 . It is primarily used in proteomics research as a cross-linker . This compound is known for its charged impermeable methanethiosulfonate cross-linker properties, making it valuable in various scientific applications .
准备方法
The synthesis of Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride involves the reaction of dimethylaminoethanol with methanethiosulfonate reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and purification processes to ensure the compound’s purity and consistency .
化学反应分析
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of thiol compounds .
科学研究应用
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride has a wide range of scientific research applications. In chemistry, it is used as a cross-linker to study protein-protein interactions and protein structure . In biology, it helps in the identification and characterization of protein complexes . In medicine, this compound is utilized in drug development and delivery systems . Additionally, it has industrial applications in the production of specialized materials and coatings .
作用机制
The mechanism of action of Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride involves its ability to form covalent bonds with target molecules . The methanethiosulfonate groups react with thiol groups on proteins, leading to the formation of stable cross-links . This cross-linking process helps in stabilizing protein structures and studying their interactions . The molecular targets and pathways involved include various proteins and enzymes that contain reactive thiol groups .
相似化合物的比较
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride is unique compared to other similar compounds due to its specific cross-linking properties and charged impermeable nature . Similar compounds include Bis-(2-hydroxyethyl)dimethylammonium Chloride and other methanethiosulfonate derivatives . this compound stands out for its ability to form stable cross-links under various conditions, making it highly valuable in proteomics research .
属性
分子式 |
C8H20ClNO4S4 |
|---|---|
分子量 |
358.0 g/mol |
IUPAC 名称 |
dimethyl-bis(2-methylsulfonylsulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C8H20NO4S4.ClH/c1-9(2,5-7-14-16(3,10)11)6-8-15-17(4,12)13;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
BFRGHQCAWQJKFE-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CCSS(=O)(=O)C)CCSS(=O)(=O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


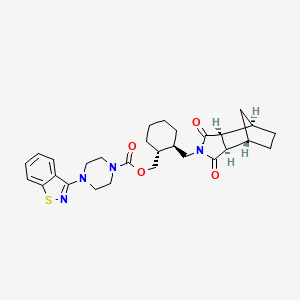
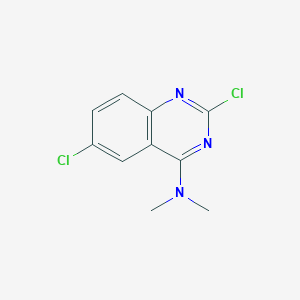
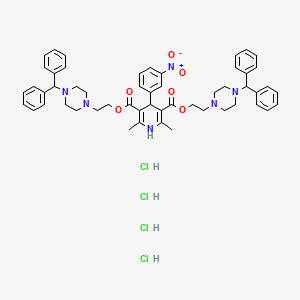
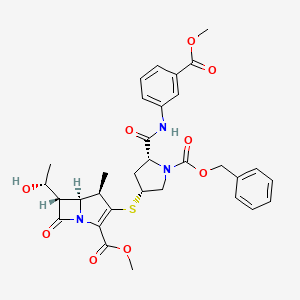
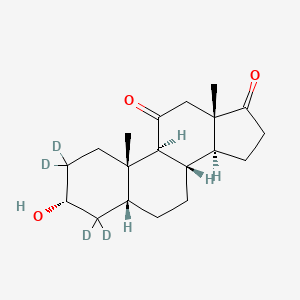
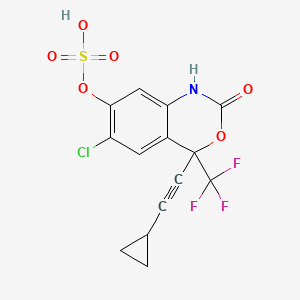

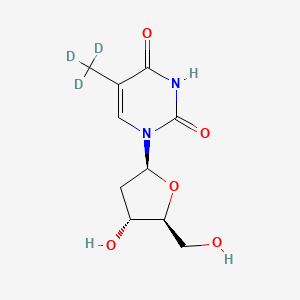
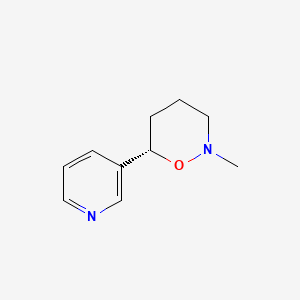
![Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate](/img/structure/B13843781.png)
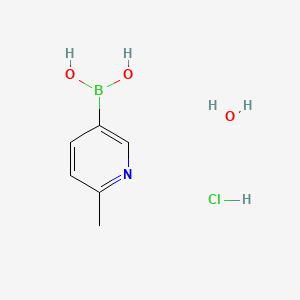
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
